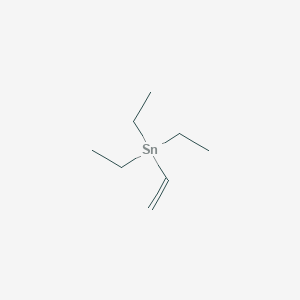
Stannane, ethenyltriethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, ethenyltriethyl- is an organotin compound characterized by the presence of a tin atom bonded to an ethenyl group and three ethyl groups. This compound is part of a broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannane, ethenyltriethyl- can be synthesized through several methods, including stannylation and C-Sn coupling reactions. One common approach involves the reaction of ethenyl halides with triethylstannane under specific conditions to form the desired product. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of stannane, ethenyltriethyl- often involves large-scale stannylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, ethenyltriethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Tin dioxide and other tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Stannane, ethenyltriethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active tin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of stannane, ethenyltriethyl- involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with oxygen or nitrogen-containing compounds, facilitating catalytic reactions. In biological systems, the compound can interact with enzymes and proteins, potentially altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Stannane, ethyltrimethyl-
- Stannane, methyltriethyl-
- Stannane, butyltriethyl-
Uniqueness
Stannane, ethenyltriethyl- is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to other organotin compounds. This reactivity makes it particularly useful in specific organic synthesis reactions where the ethenyl group can participate in further transformations.
Propiedades
Número CAS |
2117-47-7 |
|---|---|
Fórmula molecular |
C8H18Sn |
Peso molecular |
232.94 g/mol |
Nombre IUPAC |
ethenyl(triethyl)stannane |
InChI |
InChI=1S/3C2H5.C2H3.Sn/c4*1-2;/h3*1H2,2H3;1H,2H2; |
Clave InChI |
JGEAKEPBGRHMGY-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


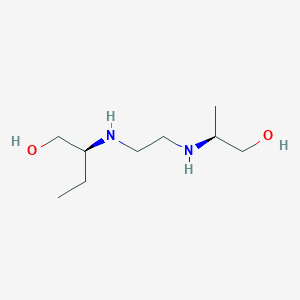
![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)
![(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid](/img/structure/B14156937.png)


![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)
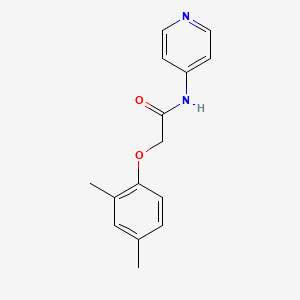
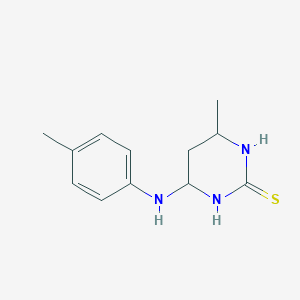
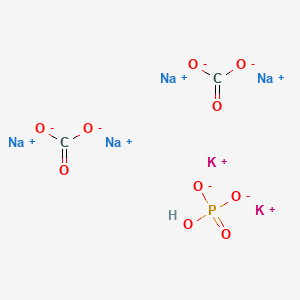
![11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14156971.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde](/img/structure/B14156972.png)
![(5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14156973.png)


